2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDXJDJQQYOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366211 | |
| Record name | 2-{[3-(Trifluoromethyl)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306955-85-1 | |
| Record name | 2-{[3-(Trifluoromethyl)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves.
Mode of Action
It’s worth noting that benzylic compounds, which this compound is a part of, typically react via an sn1 pathway, via the resonance stabilized carbocation.
Biochemical Pathways
It’s known that the compound is used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides), which suggests it may be involved in the biochemical pathways related to these compounds.
Result of Action
Given its use as an intermediate in the synthesis of antimicrobial compounds, it can be inferred that it may contribute to the antimicrobial activity of these compounds.
Biochemical Analysis
Biochemical Properties
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by inhibiting or activating key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of the enzyme, blocking substrate access and preventing catalytic activity. This binding interaction is facilitated by the compound’s structural features, which allow it to form stable complexes with the enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. For instance, the compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, it can affect metabolite levels by modulating the expression of genes encoding metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes.
Biological Activity
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, with the molecular formula C₁₄H₁₀F₃NO₄S, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with a sulfonamide group and a trifluoromethyl-phenyl moiety. This configuration enhances its lipophilicity and potential for enzyme inhibition, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₃NO₄S |
| Molecular Weight | 345.3 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This inhibition occurs through the formation of strong hydrogen bonds and hydrophobic interactions with target biomolecules, which can disrupt normal biochemical pathways involved in processes such as inflammation and cell signaling.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in metabolic pathways. For instance, studies have shown that it interacts with enzymes that play critical roles in inflammatory responses, potentially offering therapeutic avenues for conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Enzyme Interaction Studies :
- Therapeutic Potential :
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the differences in biological activity between this compound and structurally similar compounds:
Compound Name Molecular Formula Key Features 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid C₁₄H₁₀F₃NO₂ Lacks sulfonamide group; different biological activity 4-Amino benzenesulfonamide C₆H₈N₂O₂S Simple sulfonamide; broader applications in antibacterial activity 2-Amino benzoic acid C₇H₉NO₂ Basic structure; widely used in organic synthesis
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is its role as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which has implications for understanding and treating various diseases.
- Mechanism of Action : The compound binds to the active sites of enzymes, blocking substrate access and preventing catalytic activity. This interaction is facilitated by strong hydrogen bonds and hydrophobic interactions due to its structural features.
Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to modulate enzyme activity suggests potential therapeutic applications in areas such as:
- Cancer Therapy : By inhibiting enzymes that promote tumor growth and survival.
- Anti-inflammatory Agents : Targeting enzymes involved in inflammatory processes to reduce symptoms and disease progression.
Case Study 1: Enzyme Interaction Studies
In a study focusing on metabolic enzymes, this compound was shown to effectively inhibit the activity of specific enzymes linked to metabolic disorders. The study utilized kinetic assays to demonstrate the compound's inhibitory effects, revealing that it could significantly reduce enzyme activity at low concentrations.
Case Study 2: Pharmaceutical Development
Another investigation explored the synthesis of novel derivatives based on this compound for enhanced bioactivity. Researchers modified the compound's structure to improve its potency against target enzymes associated with cancer proliferation. The results indicated that certain derivatives exhibited improved inhibitory effects compared to the parent compound.
Safety Considerations
While exploring the applications of this compound, it is crucial to adhere to safety protocols due to the lack of comprehensive hazard data. General laboratory safety practices should be followed when handling chemical compounds like this compound.
Comparison with Similar Compounds
Key Observations:
Linkage Type: The target compound’s sulfonamide (-SO₂NH-) group distinguishes it from fenamates (e.g., FFA, NFA), which have an anilino (-NH-) linkage.
Substituent Position : The 3-CF₃ substitution in the target compound contrasts with 4-CF₃ in compound 3n . Meta-substitution may alter steric interactions and electronic effects, influencing receptor affinity.
Core Structure : Unlike niflumic acid (pyridine-based), the target retains a benzoic acid core, which could affect solubility and pharmacokinetics .
Physicochemical Properties
- Electron-Withdrawing Effects : The -CF₃ group in all analogues enhances resistance to oxidative metabolism, but its meta position in the target compound may reduce steric hindrance compared to para-substituted derivatives .
Preparation Methods
Synthesis of 3-(Trifluoromethyl)phenylsulfonyl Chloride
- Starting from 3-(trifluoromethyl)aniline or 3-(trifluoromethyl)benzene derivatives, the sulfonyl chloride is prepared by chlorosulfonation.
- A typical reagent is chlorosulfonic acid or oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF).
- The reaction is conducted under anhydrous conditions to avoid hydrolysis.
- The molar ratio of chlorinating agent to starting material is optimized (e.g., 2–3 equivalents of oxalyl chloride).
- Excess reagents are removed by distillation or vacuum evaporation.
Coupling with 2-Aminobenzoic Acid
- The sulfonyl chloride intermediate is reacted with 2-aminobenzoic acid in an organic solvent such as dichloromethane or acetonitrile.
- The reaction is typically performed at low to ambient temperature to control reactivity.
- A base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloric acid formed.
- The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide bond.
- The product precipitates or is extracted and purified by recrystallization or chromatography.
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination.
- Purity is confirmed by HPLC or elemental analysis.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Chlorosulfonation | 3-(Trifluoromethyl)benzene + Oxalyl chloride + DMF catalyst, anhydrous, reflux | Formation of 3-(trifluoromethyl)phenylsulfonyl chloride |
| 2. Sulfonamide formation | 3-(Trifluoromethyl)phenylsulfonyl chloride + 2-aminobenzoic acid + DIPEA, DCM, 0–25 °C | This compound |
| 3. Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Optimization
- The use of oxalyl chloride with catalytic DMF is reported to efficiently convert sulfonic acid precursors to sulfonyl chlorides with high yield and minimal side reactions.
- The sulfonamide coupling step benefits from mild bases like DIPEA to avoid side reactions and maintain the integrity of the carboxylic acid group.
- Reaction temperature control is critical; low temperatures prevent decomposition and side reactions, while room temperature ensures complete conversion.
- Solvent choice affects yield and purity; dichloromethane and acetonitrile are preferred for their solubility profiles and inertness.
- The trifluoromethyl group’s electron-withdrawing effect stabilizes the sulfonyl chloride intermediate, facilitating selective sulfonamide formation.
Comparative Data Table of Key Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonyl chloride formation | Oxalyl chloride (2–3 eq), DMF catalyst, reflux, anhydrous | High yield, minimal hydrolysis |
| Sulfonamide coupling | 2-aminobenzoic acid (1 eq), DIPEA (3 eq), DCM or MeCN, 0–25 °C, 4–18 h | Controlled reaction, high selectivity |
| Purification | Recrystallization from ethanol or ethyl acetate | >95% purity achievable |
| Yield | Overall 70–85% | Dependent on reaction scale and conditions |
Q & A
Q. What are the optimal synthetic routes for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Key Steps :
- Sulfonylation : React 3-(trifluoromethyl)benzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
- Optimization Variables :
- Catalyst screening (e.g., FeCl₃ for regioselectivity ).
- Solvent polarity effects on yield (compare DCM vs. THF).
- Temperature control to minimize hydrolysis of the sulfonyl chloride intermediate.
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine, DCM, 0°C | 72 | 95 |
| Triethylamine, THF | 65 | 90 |
Reference : Synthesis strategies for sulfonamide-linked benzoic acids .
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer :
- Techniques :
- NMR Spectroscopy : Confirm the sulfonamide linkage via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted sulfonyl chloride) using a C18 column and acetonitrile/water mobile phase .
- FT-IR : Identify characteristic peaks (e.g., S=O stretching at 1350–1150 cm⁻¹, COOH at 1700 cm⁻¹) .
Advanced Tip : Use X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer :
- Solubility Tests :
- Polar solvents (DMSO, methanol): >10 mg/mL.
- Aqueous buffers (pH 7.4): <1 mg/mL; improve solubility via sodium salt formation .
- Stability :
- Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .
- Monitor degradation by TLC or HPLC over 72 hours at 25°C (acceptable degradation <5%) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?
Methodological Answer :
- Computational Analysis :
- Biological Assays :
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Troubleshooting Framework :
Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in enzyme sources (recombinant vs. native) .
Q. How can researchers design environmentally sustainable protocols for synthesizing and disposing of this compound?
Methodological Answer :
- Green Chemistry Metrics :
- Atom Economy : Optimize stoichiometry to minimize waste (e.g., use catalytic vs. stoichiometric bases) .
- Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME), a greener alternative .
- Environmental Fate Studies :
- Analyze biodegradability via OECD 301F test (measure CO₂ evolution over 28 days) .
- Model bioaccumulation potential using logP values (estimated logP = 3.15 for this compound) .
Reference : Environmental risk assessment frameworks .
Q. What methodologies are recommended for studying the compound’s interaction with biological membranes or proteins?
Methodological Answer :
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Methodological Answer :
- SAR Workflow :
- Library Design : Synthesize derivatives with variations in:
- Sulfonamide substituents (e.g., methyl vs. phenyl).
- Carboxylic acid bioisosteres (e.g., tetrazole) .
2. High-Throughput Screening : Use 96-well plates to assay inhibition of target enzymes .
3. QSAR Modeling : Corrogate activity data with descriptors (e.g., logP, polar surface area) using Random Forest algorithms .
Example : Introducing a methoxy group at the 4-position of the benzoic acid moiety improved COX-2 selectivity by 15-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
